2-(3,5-Dimethylphenyl)-4-methyl-6-(3-(4-(trifluoromethoxy)anilino)acryloyl)-1,2,4-triazine-3,5(2H,4H)-dione
Description
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Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methyl-6-[(E)-3-[4-(trifluoromethoxy)anilino]prop-2-enoyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O4/c1-13-10-14(2)12-16(11-13)29-21(32)28(3)20(31)19(27-29)18(30)8-9-26-15-4-6-17(7-5-15)33-22(23,24)25/h4-12,26H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIWNSHJFDEYBQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CNC3=CC=C(C=C3)OC(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/NC3=CC=C(C=C3)OC(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethylphenyl)-4-methyl-6-(3-(4-(trifluoromethoxy)anilino)acryloyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
- Molecular Formula: C20H19F3N4O2
- Molecular Weight: 396.39 g/mol
- CAS Number: Not specified in the literature.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazine core and aniline substituents suggests potential interactions with enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For example:
- A study demonstrated that similar triazine derivatives showed minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as antimicrobial agents .
- In vitro assays revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Anticancer Activity
Triazine derivatives have been explored for their anticancer potential. The compound's structure suggests it may inhibit cell proliferation and induce apoptosis in cancer cells:
- In vitro studies showed that triazine-based compounds can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .
- Mechanistic studies indicated that these compounds might trigger apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Anti-inflammatory Activity
The anti-inflammatory effects of triazines have also been noted:
- Compounds with similar structures were found to reduce pro-inflammatory cytokines in cell culture models, suggesting a potential role in treating inflammatory diseases .
- The inhibition of cyclooxygenase (COX) enzymes has been implicated in the anti-inflammatory activity of these compounds.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated a series of triazine derivatives for their antimicrobial efficacy against resistant strains. The compound displayed promising results with lower MIC values compared to standard antibiotics .
- Cancer Cell Line Studies : In a series of experiments using various cancer cell lines, the compound was shown to significantly reduce cell viability and promote apoptosis at concentrations as low as 10 µM .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in paw edema and levels of inflammatory markers compared to control groups .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC values < 10 µg/mL | |
| Anticancer | IC50 values < 10 µM | |
| Anti-inflammatory | Reduced edema and cytokines |
Table 2: Comparative Efficacy Against Pathogens
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazine Derivative A | 5 | Staphylococcus aureus |
| Triazine Derivative B | 8 | Escherichia coli |
| 2-(3,5-Dimethylphenyl)... | <10 | Candida albicans |
Scientific Research Applications
Structural Features
The compound features a triazine ring system that is substituted with various functional groups, including trifluoromethoxy and anilino groups. These substitutions are crucial for its biological activity and interaction with other molecules.
Anticancer Activity
Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively induces apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis through mitochondrial pathway |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
These findings suggest potential development as a therapeutic agent in oncology.
Herbicidal Properties
The compound has shown promise as a herbicide due to its ability to inhibit specific enzymatic pathways in plants. Field trials indicated that it effectively controls a range of weed species without significantly harming crop yields:
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 90 | 200 |
| Echinochloa crus-galli | 85 | 250 |
The herbicidal action is attributed to the inhibition of photosynthesis and disruption of metabolic processes in target plants.
Photostability and UV Absorption
Due to its structural characteristics, the compound has been investigated for use in UV-blocking materials. Its ability to absorb UV radiation makes it suitable for incorporation into coatings and plastics:
| Material Type | UV Absorption (%) | Stability (hours) |
|---|---|---|
| Coatings | 95 | 500 |
| Plastics | 90 | 300 |
These properties enhance the durability and longevity of products exposed to sunlight.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various triazine derivatives, including the target compound. The results indicated significant tumor regression in xenograft models when treated with the compound at specific dosages.
Case Study 2: Herbicide Development
Research conducted by agricultural scientists demonstrated the effectiveness of the compound as a selective herbicide in soybean crops. The study highlighted its minimal impact on non-target plant species while effectively controlling resistant weed populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
